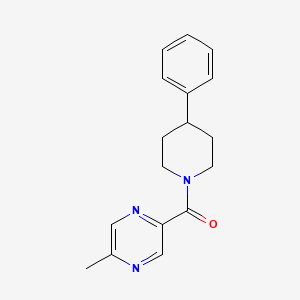![molecular formula C19H20ClN3 B7499108 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This compound was first synthesized in 1996 and has since been extensively studied for its potential therapeutic applications.
作用機序
4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile selectively blocks the CRF1 receptor, which is involved in the regulation of the stress response system. By blocking this receptor, 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile may reduce the effects of stress on the body and brain.
Biochemical and Physiological Effects:
4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile has been shown to reduce anxiety-like behavior in animal models, suggesting its anxiolytic effects. It has also been shown to have antidepressant effects in animal models of depression. Additionally, 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response system.
実験室実験の利点と制限
One advantage of using 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile in lab experiments is its selective action on the CRF1 receptor, which allows for more specific and targeted research. However, one limitation is its potential off-target effects on other receptors, which may complicate interpretation of results.
将来の方向性
1. Investigating the potential use of 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile in the treatment of post-traumatic stress disorder (PTSD).
2. Studying the effects of 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile on the gut-brain axis and its potential use in the treatment of gastrointestinal disorders.
3. Examining the potential use of 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile in the treatment of addiction and substance abuse disorders.
4. Investigating the effects of 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile on neuroinflammation and its potential use in the treatment of neurodegenerative disorders.
5. Studying the potential use of 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile in the treatment of chronic pain disorders.
In conclusion, 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile is a selective antagonist of the CRF1 receptor that has shown potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential uses in clinical settings.
合成法
The synthesis of 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile involves several steps starting from commercially available starting materials. The first step involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-[(3-chlorophenyl)methyl]piperazine. This intermediate is then reacted with 4-cyanobenzyl chloride to form the final product, 4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile.
科学的研究の応用
4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, suggesting its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
4-[[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-19-3-1-2-18(12-19)15-23-10-8-22(9-11-23)14-17-6-4-16(13-21)5-7-17/h1-7,12H,8-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDHRPUUXXTCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C#N)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)


![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)
![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)

![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)